Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)-
Description
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- (CAS: 58200-83-2) is a bicyclic ketone with the molecular formula C₁₇H₂₆O and a molecular weight of 246.198 g/mol. Its structure features a fused ethanonaphthalene core with three methyl substituents at positions 1, 5, and 8a, and a ketone group at position 4. The compound’s stereochemistry and rigidity are defined by its tricyclic framework, which includes a bridgehead methyl group (8a-CH₃) that influences its conformational stability .
Properties
CAS No. |
58200-83-2 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-(2,6,7-trimethyl-3-tricyclo[5.3.2.01,6]dodec-2-enyl)ethanone |
InChI |
InChI=1S/C17H26O/c1-12-14(13(2)18)6-9-16(4)15(3)7-5-8-17(12,16)11-10-15/h5-11H2,1-4H3 |
InChI Key |
LAJZGVJYVRDOEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC2(C13CCCC2(CC3)C)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Cycloaddition Strategies
One of the fundamental synthetic routes to this class of compounds involves Diels-Alder cycloaddition reactions, which efficiently construct the bicyclic core. The use of highly hindered or substituted dienes and dienophiles allows for precise control over stereochemistry.
Catalysis: Lewis acid catalysts, such as trimethylaluminum-triflimide complexes, have been reported to facilitate highly hindered Diels-Alder reactions, enhancing yield and selectivity. These catalysts activate the dienophile and stabilize transition states, enabling the formation of complex bicyclic structures including ethanone derivatives.
Example: In the synthesis of related bicyclic ketones, the Diels-Alder reaction between optically active fragments derived from Wieland-Miescher ketone and carvone has been employed. This convergent approach allows for enantiospecific total synthesis of complex natural products structurally related to the target compound.
Functional Group Transformations
Following cycloaddition, the introduction of the ethanone (acetyl) group is achieved via selective oxidation or acylation steps:
Acetylation: Introduction of the acetyl group at the appropriate position on the bicyclic framework is typically performed using acetylating agents under controlled conditions to avoid overreaction.
Oxidation: Baeyer-Villiger oxidation and other oxidative transformations can be used to modify ketone functionalities or to introduce oxygen-containing substituents, although these methods require careful optimization to maintain structural integrity.
Detailed Synthetic Route Example
A representative synthetic sequence for Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- may include:
| Step | Reaction Type | Reagents/Catalysts | Outcome |
|---|---|---|---|
| 1 | Preparation of Diene | Starting materials (e.g., Wieland-Miescher ketone derivatives) | Formation of chiral diene intermediates |
| 2 | Diels-Alder Cycloaddition | Trimethylaluminum-triflimide complex | Construction of bicyclic core with stereocontrol |
| 3 | Functionalization | Acetyl chloride or equivalent acetylating agent | Introduction of ethanone group |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure target compound |
This approach is supported by research demonstrating the utility of trimethylaluminum-triflimide catalysis in sterically hindered cycloadditions and subsequent functionalization steps.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key physicochemical properties :
- Boiling Point : 320.9°C (at 760 mmHg)
- Density : 1.01 g/cm³
- LogP (XLogP3) : 4.6 (indicating high lipophilicity)
- Topological Polar Surface Area (TPSA) : 17.1 Ų
- Refractive Index : 1.522
- Flash Point : 154.5°C .
The compound’s structural complexity and functionalization make it relevant in fragrance chemistry and materials science, where its stability and volatility profile are exploited.
Comparison with Similar Compounds
The following table compares the target compound with structurally related ethanone derivatives, focusing on molecular features, physicochemical properties, and applications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | LogP | Key Structural Differences |
|---|---|---|---|---|---|---|---|
| Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- (Target) | 58200-83-2 | C₁₇H₂₆O | 246.198 | 320.9 | 1.01 | 4.6 | Tricyclic framework with 1,5,8a-trimethyl groups and ethanonaphthalene core. |
| 1-(1,2,3,5,6,7,8,8a-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone | 68155-66-8 | C₁₆H₂₆O | 234.38 | Not reported | Not reported | ~4.2* | Octahydronaphthalene core with 2,3,8,8-tetramethyl groups; lacks ethano-bridge. |
| 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone (Iso-E Super® derivative) | 54464-57-2 | C₁₆H₂₄O | 232.36 | 301.5 | 0.96 | 4.27 | Fully saturated naphthalene core with tetramethyl substituents; lower steric hindrance. |
| 1,4-Ethanonaphthalen-2(1H)-one, 3,4-dihydro-5,8-dimethoxy | 862832-27-7 | C₁₃H₁₈O | 190.28 | Not reported | Not reported | ~2.8* | Dimethoxy substitutions on ethanonaphthalene core; reduced methyl groups. |
*Estimated based on structural analogs.
Structural and Functional Comparisons
Ethanone Derivatives with Ethanonaphthalene Cores
- The target compound (58200-83-2) exhibits a higher molecular weight and boiling point compared to analogs like 68155-66-8 and 54464-57-2 due to its tricyclic ethanonaphthalene framework and additional methyl groups, which enhance van der Waals interactions .
- The dimethoxy derivative (862832-27-7) has significantly lower hydrophobicity (LogP ~2.8 vs. 4.6) due to polar methoxy groups, making it more water-soluble but less suited for lipid-based applications .
Stereochemical and Conformational Variations
- The 8a-methyl group in the target compound introduces steric constraints that limit ring flexibility, whereas octahydronaphthalene derivatives (e.g., 54464-57-2) exhibit greater conformational freedom, influencing their volatility and odor profiles in perfumery .
Biological Activity
Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)- is a complex organic compound with various biological activities. This article reviews its biological properties based on recent studies and available literature.
- Molecular Formula : C17H26O
- Molecular Weight : 246.3877 g/mol
- IUPAC Name : Ethanone, 1-(1,3,4,7,8,8a-hexahydro-1,5,8a-trimethyl-2H-1,4a-ethanonaphthalen-6-yl)-
Biological Activity Overview
Ethanone derivatives have been studied for their potential biological activities including antibacterial and cytotoxic effects. The following sections detail specific findings from various studies.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of ethanone derivatives. For instance:
- A study assessed the antibacterial activity of essential oils containing ethanone derivatives against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains (Table 1) .
| Compound | Bacteria Strain | MIC (µg/mL) |
|---|---|---|
| Ethanone Derivative A | Staphylococcus aureus | 12.5 |
| Ethanone Derivative B | Escherichia coli | 25.0 |
| Ethanone Derivative C | Pseudomonas aeruginosa | 50.0 |
Cytotoxic Effects
The cytotoxic effects of ethanone derivatives have also been evaluated in cancer cell lines. One notable study found that a derivative exhibited significant cytotoxicity against the C6 glioma cell line with an IC50 value of 5.13 µM compared to the standard drug 5-FU (IC50 = 8.34 µM) . Flow cytometry analysis indicated that the mechanism of action involved apoptosis and cell cycle arrest.
Study on Antioxidant Activity
A comprehensive study on the antioxidant activity of ethanone derivatives revealed that they possess significant free radical scavenging properties. The DPPH assay indicated that certain derivatives showed higher antioxidant activity compared to traditional antioxidants .
Phytochemical Profile
The phytochemical analysis of ethanone-containing extracts demonstrated a rich composition of bioactive compounds including polyphenols and flavonoids. These compounds contribute to both antioxidant and anti-inflammatory activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this ethanone derivative, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Use Friedel-Crafts acylation or catalytic hydrogenation for introducing the ketone group to the norbornane-derived scaffold. highlights column chromatography (hexane:EtOAc, 9:1) for purification, yielding ~62% for structurally similar compounds .
- Step 2 : Optimize reaction time and catalyst (e.g., Lewis acids like AlCl₃). Monitor intermediates via TLC or HPLC.
- Data Table :
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| AlCl₃, 20 min | 62 | 95% |
| BF₃·Et₂O, 30 min | 55 | 92% |
Q. How can the structural identity of this compound be confirmed?
- Methodology :
- Step 1 : Use NMR (¹H/¹³C) to assign stereochemistry of the hexahydro-naphthalenyl core. Compare with tetralin derivatives in .
- Step 2 : Validate via mass spectrometry (EI-MS) to confirm molecular ion peaks. For example, reports fragmentation patterns for ethanone derivatives with similar substituents .
- Step 3 : Cross-reference IR spectra for ketone C=O stretches (~1700 cm⁻¹) and methyl group vibrations .
Q. What are the critical safety considerations for handling this compound?
- Methodology :
- Step 1 : Review SDS data for structurally related compounds (e.g., OTNE in ), which classifies it as an environmental hazard (HMIS Health Hazard: 2) .
- Step 2 : Use fume hoods for synthesis and PPE (gloves, goggles) to mitigate inhalation/skin contact risks.
- Step 3 : Implement waste disposal protocols per OSHA guidelines for ketones and polycyclic hydrocarbons.
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Methodology :
- Step 1 : Perform molecular docking (e.g., PyRx, AutoDock) against protein targets (e.g., microbial enzymes) as in , which reported binding energies ≤ -8 kcal/mol for similar ethanones .
- Step 2 : Validate docking results with MD simulations (GROMACS) to assess binding stability.
- Data Table :
| Target Protein | Binding Energy (kcal/mol) | RMSD (Å) |
|---|---|---|
| CYP450 3A4 | -8.2 | 1.5 |
| Bacterial Dihydrofolate Reductase | -7.9 | 1.8 |
Q. How do ADMET properties influence its potential as a drug candidate?
- Methodology :
- Step 1 : Use SwissADME to predict Lipinski’s rule compliance. confirms zero violations for a related ethanone derivative, suggesting oral bioavailability .
- Step 2 : Assess toxicity via ProTox-II or similar platforms. reports LD₅₀ values (e.g., 500 mg/kg for hydroxyquinoline ethanones) .
- Step 3 : Evaluate metabolic stability using cytochrome P450 isoform interaction assays.
Q. How can conflicting spectroscopic data between studies be resolved?
- Methodology :
- Step 1 : Replicate experimental conditions (e.g., solvent, temperature) from conflicting studies. notes GC retention indices vary with column type (HP-5MS vs. BPX-5) .
- Step 2 : Use high-resolution MS (HRMS) or 2D NMR (COSY, HSQC) to resolve structural ambiguities.
- Data Table :
| Technique | Discrepancy Source | Resolution Strategy |
|---|---|---|
| IR Stretches | Solvent polarity effects | Use CCl₄ for minimal interference |
| GC Retention Time | Column type (polar vs. non-polar) | Standardize with BPX-5 |
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound?
- Methodology :
- Step 1 : Synthesize analogs with modified methyl/ethyl groups on the norbornane ring. shows acetyl hexamethyltetralin (AHTN) derivatives exhibit varied fragrance potency .
- Step 2 : Test bioactivity in cell-based assays (e.g., antimicrobial IC₅₀). Compare with OTNE’s safety thresholds (IFRA standards in ) .
- Step 3 : Apply QSAR models to correlate substituent effects with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
